molecular formula C12H8Cl2N2O3 B125538 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone CAS No. 155164-68-4

4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone

Cat. No. B125538
M. Wt: 299.11 g/mol
InChI Key: YMDJBSMXCVZKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone, also known as DMMP, is a pyridazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is not fully understood, but it is believed to exert its anti-cancer effects through the inhibition of various signaling pathways involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activity of various enzymes and transcription factors, including NF-κB, Akt, and ERK, which are involved in the regulation of these pathways.

Biochemical And Physiological Effects

4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to suppress the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential avenues for future research on 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone. One area of interest is the development of novel 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to fully elucidate the mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone and its potential applications in other disease contexts, such as inflammation and neurodegeneration. Finally, clinical trials are needed to evaluate the safety and efficacy of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone as a potential anti-cancer drug.

Synthesis Methods

The synthesis of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone can be achieved through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography.

Scientific Research Applications

4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been shown to inhibit angiogenesis and metastasis, making it a promising candidate for the development of anti-cancer drugs.

properties

CAS RN

155164-68-4

Product Name

4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-8-4-2-7(3-5-8)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3

InChI Key

YMDJBSMXCVZKDP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Other CAS RN

155164-68-4

synonyms

4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one

Origin of Product

United States

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